(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine
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Overview
Description
(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.22976 g/mol . This compound is characterized by the presence of a methoxyethyl group and a nitrophenylmethyl group attached to an amine. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine typically involves the reaction of 2-methoxyethylamine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: (2-Methoxyethyl)[(3-aminophenyl)methyl]amine.
Oxidation: (2-Carboxyethyl)[(3-nitrophenyl)methyl]amine.
Scientific Research Applications
(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as proteins and nucleic acids. The methoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyethyl)amine: Lacks the nitrophenylmethyl group, making it less reactive in certain chemical reactions.
(3-Nitrophenyl)methylamine: Lacks the methoxyethyl group, affecting its solubility and reactivity.
(2-Methoxyethyl)[(4-nitrophenyl)methyl]amine: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness
(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine is unique due to the combination of the methoxyethyl and nitrophenylmethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methoxy-N-[(3-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H14N2O3/c1-15-6-5-11-8-9-3-2-4-10(7-9)12(13)14/h2-4,7,11H,5-6,8H2,1H3 |
InChI Key |
SFRPTLAPYFUORQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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